molecular formula C7H11ClF3N B11733708 6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Cat. No.: B11733708
M. Wt: 201.62 g/mol
InChI Key: NIRJOOIJBHFIGG-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C7H11ClF3N. It is primarily used for research purposes and is known for its unique structural properties, which include a trifluoromethyl group attached to a cyclohexene ring.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

6-(trifluoromethyl)cyclohex-3-en-1-amine;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-2,5-6H,3-4,11H2;1H

InChI Key

NIRJOOIJBHFIGG-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a cyclohexene ring. One common method includes the reaction of cyclohexene with trifluoromethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can enhance the efficiency and consistency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives. Substitution reactions can result in various substituted cyclohexene compounds .

Scientific Research Applications

6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 1-(Trifluoromethyl)cyclopent-3-en-1-amine hydrochloride

Uniqueness

6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is unique due to its specific structural configuration, which includes a trifluoromethyl group attached to a cyclohexene ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, which can be advantageous in certain contexts .

Biological Activity

6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a fluorinated organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a cyclohexene ring with a trifluoromethyl group and an amine functional group. Its molecular formula is C10H12ClF3N\text{C}_{10}\text{H}_{12}\text{ClF}_3\text{N}, with a molecular weight of approximately 201.62 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and neurotransmitter receptors. The compound may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to influence signaling pathways associated with mood regulation and cognitive functions is significant for understanding its pharmacodynamics.

In Vitro Studies

Research has shown that this compound exhibits considerable activity against certain biological targets:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, contributing to its pharmacological effects.
  • Neurotransmitter Interaction : Studies indicate that the compound can interact with neurotransmitter receptors, potentially influencing mood and cognition.

In Vivo Studies

In vivo assessments have provided insights into the efficacy and safety profile of the compound:

  • A study demonstrated that rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride exhibited significant activity in reducing parasite load in a mouse model of leishmaniasis, showcasing its therapeutic potential .
  • The compound's pharmacokinetics were evaluated through blood exposure studies, revealing rapid clearance but sufficient initial concentrations to exert biological effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
Rac-(1R,6S)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochlorideStereoisomer with opposite configurationMay exhibit different biological activity
6-Methylcyclohex-3-en-1-amine hydrochlorideLacks trifluoromethyl groupDifferent reactivity profile
CyclohexylamineSimple cycloalkyl amineMore basic properties without fluorination effects

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antiparasitic Activity : In a study involving a leishmaniasis mouse model, the compound was shown to reduce parasite burden significantly, indicating its potential as an antiparasitic agent .
  • Neuropharmacological Effects : Research suggests that the compound may have applications in treating neurological disorders by modulating neurotransmitter systems, although further studies are needed to elucidate these effects fully.

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